molecular formula C27H31NO6S B281104 Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281104
M. Wt: 497.6 g/mol
InChI Key: JHAYUUNLMHAXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (MCTB) is a chemical compound that belongs to the class of benzofuran derivatives. It is a potent inhibitor of a specific protein kinase enzyme known as c-Jun N-terminal kinase (JNK). JNK is involved in various cellular processes such as apoptosis, inflammation, and stress response. Inhibition of JNK has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its pharmacological effects by inhibiting the activity of JNK. JNK is a member of the mitogen-activated protein kinase (MAPK) family of enzymes that are involved in various cellular processes such as apoptosis, inflammation, and stress response. Inhibition of JNK by Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate leads to the downregulation of various downstream signaling pathways that are involved in these cellular processes.
Biochemical and Physiological Effects:
Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and reduce cell proliferation in cancer cells. Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. In addition, Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of JNK, which makes it an ideal tool for studying the role of JNK in various cellular processes. Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is also easy to synthesize and has good stability and solubility properties. However, Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity. In addition, Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate may have off-target effects on other protein kinases, which may limit its specificity.

Future Directions

There are several future directions for the research on Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of research is to further investigate the pharmacokinetics and toxicity of Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in animal models. Another area of research is to explore the therapeutic potential of Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in other diseases such as inflammatory bowel disease and cardiovascular disease. In addition, future research could focus on developing more potent and selective JNK inhibitors based on the structure of Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Synthesis Methods

The synthesis of Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 5-amino-2-methylbenzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of triethylamine to obtain the corresponding cyclohexylcarbonyl derivative. The resulting compound is then treated with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of pyridine to obtain Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. In addition, Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C27H31NO6S

Molecular Weight

497.6 g/mol

IUPAC Name

methyl 5-[cyclohexanecarbonyl-(2,4,5-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H31NO6S/c1-16-13-18(3)24(14-17(16)2)35(31,32)28(26(29)20-9-7-6-8-10-20)21-11-12-23-22(15-21)25(19(4)34-23)27(30)33-5/h11-15,20H,6-10H2,1-5H3

InChI Key

JHAYUUNLMHAXOX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.